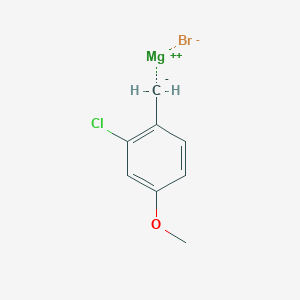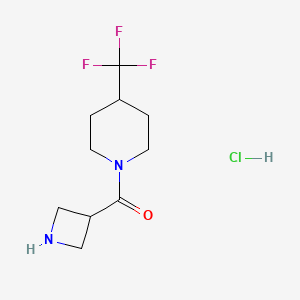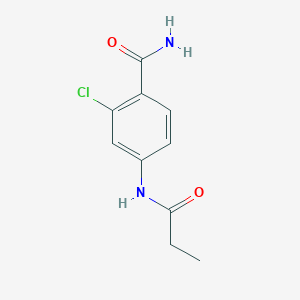
2-Chloro-4-propionamidobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-propionamidobenzamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a propionamide group at the fourth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-propionamidobenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Amidation: The 2-chlorobenzoic acid is converted to 2-chlorobenzamide through an amidation reaction using ammonia or an amine.
Propionylation: The 2-chlorobenzamide is then subjected to a propionylation reaction, where it reacts with propionyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Chloro-4-propionamidobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of 2-chloro-4-carboxybenzamide.
Reduction: Formation of 2-chloro-4-aminobenzamide.
Hydrolysis: Formation of 2-chlorobenzoic acid and propionamide.
科学研究应用
2-Chloro-4-propionamidobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Chloro-4-propionamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, altering their function and leading to cell death in cancer cells or inhibition of microbial growth.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrobenzamide: Similar structure but with a nitro group instead of a propionamide group.
2-Chloro-4-aminobenzamide: Similar structure but with an amino group instead of a propionamide group.
2-Chloro-4-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a propionamide group.
Uniqueness
2-Chloro-4-propionamidobenzamide is unique due to the presence of the propionamide group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
2-chloro-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-9(14)13-6-3-4-7(10(12)15)8(11)5-6/h3-5H,2H2,1H3,(H2,12,15)(H,13,14) |
InChI 键 |
YPXMQMSLLRXIFY-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC(=C(C=C1)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


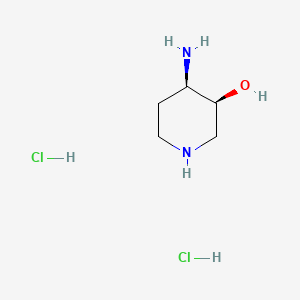
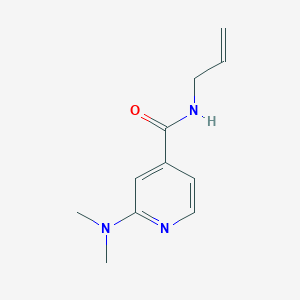
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
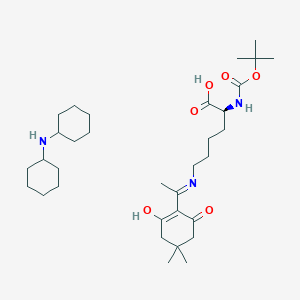
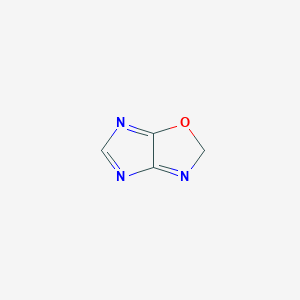

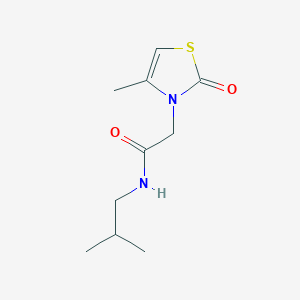
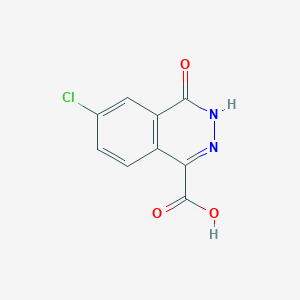

![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)
